molecular formula C18H22ClN5 B7055326 4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile

4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile

Cat. No.: B7055326
M. Wt: 343.9 g/mol
InChI Key: DLLOIXJEBJIERC-KBXCAEBGSA-N
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Description

4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile is a synthetic organic compound. It exhibits a wide range of applications in medicinal chemistry, particularly as a scaffold for drug design and development. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-23-9-3-4-14(18(23)17-7-8-22-24(17)2)12-21-16-10-15(19)6-5-13(16)11-20/h5-8,10,14,18,21H,3-4,9,12H2,1-2H3/t14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLOIXJEBJIERC-KBXCAEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CNC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis usually begins with commercially available starting materials like 4-chlorobenzonitrile and 2-methyl-3-pyrazole.

  • Reactions
    • Step 1: : 4-chlorobenzonitrile undergoes a nucleophilic substitution reaction with the appropriate amine precursor in the presence of a base, such as sodium hydride, to form an intermediate.

    • Step 2: : The intermediate is then subjected to a reductive amination reaction with a piperidine derivative in the presence of a reducing agent like sodium cyanoborohydride.

  • Reaction Conditions: : These reactions typically require inert atmosphere conditions (like nitrogen or argon), low temperatures for nucleophilic substitutions, and mild conditions for the reductive amination to avoid side reactions.

Industrial Production Methods:

  • Large-Scale Synthesis: : The industrial preparation involves scalable reaction conditions, ensuring high yields and purity.

  • Optimizations: : Process optimizations include using continuous flow reactors for better control over reaction parameters, and employing green chemistry principles like minimizing waste and using less hazardous solvents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions to form corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction: : Can be reduced under catalytic hydrogenation conditions to yield corresponding amines.

  • Substitution: : Participates in nucleophilic aromatic substitution reactions, where the chlorine atom can be substituted by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium cyanoborohydride, catalytic hydrogenation.

  • Bases: : Sodium hydride, potassium tert-butoxide.

  • Solvents: : Anhydrous ethanol, dichloromethane, tetrahydrofuran.

Major Products:

  • Oxides: : Resulting from oxidation reactions.

  • Amines: : Formed through reduction reactions.

  • Substituted Derivatives: : Generated via nucleophilic substitution reactions.

Scientific Research Applications

In Chemistry:

  • Synthetic Intermediate: : Used as an intermediate in the synthesis of various complex molecules.

  • Catalysis: : Acts as a ligand in catalytic processes for organic transformations.

In Biology:

  • Biomolecular Studies: : Utilized in the study of enzyme inhibition and protein-ligand interactions.

  • Cell Signaling Research: : Serves as a tool to investigate cellular pathways and mechanisms.

In Medicine:

  • Drug Development: : Scaffold for designing new pharmaceutical agents, especially in the fields of neurology and oncology.

  • Therapeutic Applications: : Potential therapeutic applications in treating neurodegenerative diseases and cancers.

In Industry:

  • Agriculture: : Ingredient in the formulation of agricultural chemicals like herbicides and fungicides.

  • Material Science: : Used in the development of advanced materials with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: : Inhibits specific enzymes involved in critical biochemical pathways, thereby altering the course of biological reactions.

  • Receptor Binding: : Binds to particular receptors on cell surfaces, modulating signal transduction pathways.

  • Cellular Pathways: : Interferes with cellular mechanisms like apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

  • 4-chloro-2-aminobenzonitrile: : Similar in structure but lacks the piperidine and pyrazole moieties.

  • 4-chloro-2-[(2-methylamino)piperidin-3-yl]benzonitrile: : Shares the piperidine ring but differs in the substitution pattern and functional groups.

Unique Features:

  • Structural Complexity: : The presence of both the piperidine and pyrazole rings makes it structurally distinct.

  • Versatility: : The compound's ability to participate in diverse chemical reactions enhances its applicability in various fields.

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